1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one
Description
This compound features a structurally complex framework comprising a thieno-triazolo-pyrimidin core fused with a pyrrolidin-2-one moiety and a 4-ethylphenyl sulfonyl group. The 4-ethylphenyl sulfonyl substituent likely enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
1-[3-[[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]propyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S2/c1-2-15-6-8-16(9-7-15)33(30,31)22-21-24-20(19-17(10-14-32-19)28(21)26-25-22)23-11-4-13-27-12-3-5-18(27)29/h6-10,14H,2-5,11-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKUGUJXWKXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCCN5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one is a complex heterocyclic molecule exhibiting promising biological activities. This article aims to detail its biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₂₃N₅O₂S, with a molecular weight of approximately 401.5 g/mol. The structure includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.
Research indicates that the compound acts primarily as a serotonin receptor antagonist , particularly targeting the 5-HT6 receptor . This receptor is implicated in various neurological functions and disorders. The binding affinity of related compounds has shown significant potency in inhibiting serotonin responses:
- IC50 Values : Some derivatives have been reported with IC50 values as low as 29.0 nM for functional assays targeting the 5-HT6 receptor .
- Selectivity : The compound exhibits selective binding to the 5-HT6 receptor over other serotonin receptors (e.g., 5-HT2A and 5-HT2B), suggesting a focused therapeutic profile .
Antidepressant Effects
The serotonergic system plays a crucial role in mood regulation. Given its antagonistic action on the 5-HT6 receptor, this compound may hold potential as an antidepressant or anxiolytic agent. Studies have shown that modulation of this receptor can lead to enhanced cognitive functions and mood improvement.
Antitumor Activity
Preliminary evaluations have indicated that thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives possess antitumor properties . These compounds may inhibit cancer cell proliferation through various pathways involving apoptosis and cell cycle arrest .
Antimicrobial Properties
There is also emerging evidence suggesting that related compounds exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell function through interference with critical biochemical pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Pyrrolidin-2-one Fragments
Key analogs from the literature include arylpiperazine-linked pyrrolidin-2-one derivatives (e.g., compounds 7 , 13 , and 18 in ). These share the pyrrolidin-2-one core but differ in substituents and appended pharmacophores:
- 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7): Exhibits high alpha1-adrenoceptor (AR) affinity (pKi = 7.13) .
- 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) : Shows preferential alpha2-AR binding (pKi = 7.29) .
- 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) : Displays potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) .
The target compound replaces the arylpiperazine group with a thieno-triazolo-pyrimidin-sulfonyl-aniline chain, which may alter receptor selectivity and pharmacokinetic properties.
Pharmacological Activity Comparison
Key Observations :
- Substitution patterns on the phenyl ring (e.g., chloro, ethoxy) critically influence receptor specificity. The 4-ethylphenyl sulfonyl group in the target compound may confer distinct electronic or steric effects compared to halogens or alkoxy groups.
- Antiarrhythmic efficacy (e.g., ED50 of 1.0 mg/kg for Compound 13) correlates with ethoxy-phenyl substitution, suggesting that bulky or electron-donating groups enhance activity. The sulfonyl group in the target compound could mimic this effect .
Hypotensive and Binding Trends
Compounds with hydroxyl or fluorine substituents (e.g., 4-hydroxy-phenyl or 2,4-difluoro-phenyl) exhibit prolonged hypotensive effects (>60 minutes). The 4-ethylphenyl sulfonyl group in the target compound may similarly enhance metabolic stability or tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
